molecular formula C18H18ClN5O3S B2803603 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 878107-92-7

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2803603
CAS No.: 878107-92-7
M. Wt: 419.88
InChI Key: KCBCXCDOKNFQAS-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including potential applications in cancer therapy and other therapeutic areas. The structural features of this compound, particularly the thioether linkage and the tetrahydrofuran moiety, suggest enhanced solubility and bioavailability, which are critical for pharmacological efficacy.

Structural Characteristics

The molecular formula of this compound is C19H20ClN5O2SC_{19}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 429.85 g/mol. Its structure includes:

  • A pyrazolo[3,4-d]pyrimidine core , which is often associated with kinase inhibition.
  • A thioether linkage , which can undergo various chemical reactions enhancing its biological activity.
  • An acetamide group that may participate in biological interactions through hydrogen bonding.

Biological Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:

Anticancer Properties

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, analogs have demonstrated effectiveness against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in cancer therapy .
  • Cell Line Studies : In vitro studies have evaluated the antiproliferative activity of this compound against various human cancer cell lines, such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia). Results indicate significant cytotoxic effects with IC50 values ranging from 0.3 to 24 µM depending on the specific target .

The mechanism by which this compound exerts its biological effects includes:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of cell migration and suppression of cell cycle progression leading to DNA fragmentation .

Case Studies and Research Findings

A comprehensive study involving various derivatives of pyrazolo[3,4-d]pyrimidines highlighted the following findings:

CompoundTargetIC50 Value (µM)Biological Activity
Compound 5iEGFR/VGFR20.3 / 7.60Dual inhibitor with significant anticancer activity
Compound 9aHCT-116Not specifiedOvercomes Doxorubicin resistance
Compound 9eVarious cell linesModerateExhibits cytotoxicity against multiple cancer types

These studies emphasize the potential for developing novel anticancer agents based on the pyrazolo[3,4-d]pyrimidine structure.

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c19-11-3-1-4-12(7-11)24-16-14(9-21-24)17(26)23-18(22-16)28-10-15(25)20-8-13-5-2-6-27-13/h1,3-4,7,9,13H,2,5-6,8,10H2,(H,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBCXCDOKNFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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